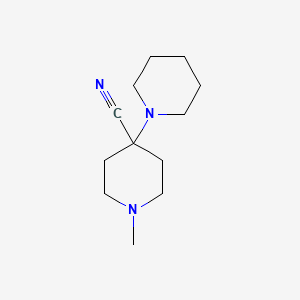

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

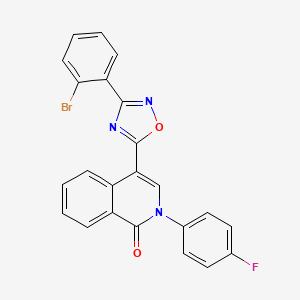

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a compound that belongs to the class of organic compounds known as indazoles . It is used both as a reagent and building block in several synthetic applications .

Synthesis Analysis

The synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . Another method involves the addition of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is used as a reagent and building block in several synthetic applications. It serves as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . Its molecular weight is 183.3 .Scientific Research Applications

Synthesis and Chemical Properties

Microwave-Assisted Synthesis for Serotonin Antagonism

This compound has been used in the microwave-assisted synthesis of serotonin 5-HT3 receptor antagonists, showing potential in biological applications (Mahesh, Perumal, & Pandi, 2004).

Ring Contraction in Organic Chemistry

It plays a role in the ring contraction of 2H-pyran-2-ones, demonstrating its utility in complex organic synthesis processes (Sil, Sharon, Maulik, & Ram, 2004).

One-Pot Synthesis of Pyrimidinones

Its involvement in the one-pot synthesis of pyrimidinones, exhibiting a capability for efficient chemical synthesis (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Cycloaddition Reactions for Spiro Oxindole Alkaloids

Utilized in cycloaddition reactions to produce spiro oxindole alkaloids, an important class of compounds in medicinal chemistry (Bell, Brown, Eastwood, & Horvath, 2000).

Tautomeric Equilibrium Studies

Studied for its influence on the tautomeric equilibrium of certain organic compounds, which is crucial in understanding their chemical behavior (Deneva, Manolova, Lubenov, Kuteva, Kamounah, Nikolova, Shivachev, & Antonov, 2013).

Biological and Pharmacological Applications

Corrosion Inhibition in Materials Science

Explored for its adsorption and corrosion inhibition properties on iron, which could be valuable in materials science and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Antimicrobial Agent Development

Investigated for its potential as a base in the synthesis of antimicrobial agents, indicating its relevance in the development of new drugs (Venkatesan & Maruthavanan, 2012).

Synthesis of Thioxo-l,4-Dihydropyridine-3-Carbonitriles

Utilized in the synthesis of thioxo-l,4-dihydropyridine-3-carbonitriles, compounds with noted cardiovascular and hepatoprotective activities (Krauze, Sturms, Popelis, Sīle, & Duburs, 2005).

Safety and Hazards

properties

IUPAC Name |

1-methyl-4-piperidin-1-ylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMFGHEQYDZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)